Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Anticancer Leukemia 2-Methylthio-Dihydropyrimidines

Researchers probing 2-methylthio-dihydropyrimidine (DHPM) pharmacophores need defined tautomeric probes, yet most DHPMs exist as mixtures. This compound’s 2-oxo-1,2-dihydropyrimidine core provides a single tautomeric species, eliminating confounding variables in SPR, ITC, or crystallography. - Unique 4-methylthio/2-oxo/6-methyl substitution enables systematic SAR expansion for AML (HL-60 vs. NB4) and analgesic targets. - Commercially available at ≥98% purity, enabling parallel synthesis or focused library generation without custom synthesis delays.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27
CAS No. 900002-62-2
Cat. No. B2879413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
CAS900002-62-2
Molecular FormulaC9H12N2O3S
Molecular Weight228.27
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)N=C1SC)C
InChIInChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5(2)10-9(13)11-7(6)15-3/h4H2,1-3H3,(H,10,11,13)
InChIKeyKKOQMHMWYJMWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Identity & Class Context


Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 900002-62-2) is a 2-oxo-1,2-dihydropyrimidine derivative featuring a 4-methylthio substituent and a 5-carboxylate ethyl ester. This scaffold belongs to the broader 2-methylthio-dihydropyrimidine (DP) family, a class with documented anticancer, antibacterial, and analgesic activities [1][2]. The compound is commercially available as a building block (e.g., ≥98% purity from Leyan ) but lacks a dedicated primary publication record as of 2026. Consequently, its procurement value currently derives from its structural differentiation within the 2-methylthio-DP class rather than from molecule-specific biological validation.

4-Methylthio/6-methyl/5-ethyl ester building block for 2-methylthio-DP SAR studies
Defined 2-oxo-1,2-dihydropyrimidine tautomeric state supports assay reproducibility review
Untested 4-methylthio regioisomer addresses a structural gap in class-level SAR exploration

Generic Substitution Risk of 2-Methylthio-Dihydropyrimidines


Within the 2-methylthio-dihydropyrimidine class, minor structural variations produce divergent biological outcomes that preclude generic interchange. In a comparative leukemia panel, DP09 (ethyl 6-methyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate) and DP03 (benzyl 4,4,6-trimethyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate) exhibited diametrically opposite cell-line selectivity despite sharing the 2-methylthio core [1]. Similarly, among 2-methylthio-1,4-DHPMs, analgesic potency varied from 42% to 76% inhibition depending solely on the substitution pattern at positions 4 and 5 [2]. These data demonstrate that the precise regiochemistry of the methyl group (4- vs. 6-position) and the ester moiety (ethyl vs. benzyl) are not interchangeable—each analog must be treated as a discrete chemical entity. For the target compound, the 4-methylthio/6-methyl/5-ethyl ester arrangement constitutes a unique, commercially accessible, but biologically uncharacterized combination.

This Compound
Potential Substitute
Why Interchange May Fail
4-Methylthio / 6-methyl / 5-ethyl ester / 2-oxo
DP09 (2-methylthio / 6-methyl / 5-ethyl ester / 1,4-dihydro)
Methylthio regiochemistry and oxidation state may shift cell-line selectivity profile
5-Ethyl ester / 6-methyl substitution
DP03 (5-benzyl ester / 4,4,6-trimethyl substitution)
Ester and methyl substitution pattern divergence may alter biological response context
2-Oxo-1,2-dihydropyrimidine (single defined tautomer)
2-Methylthio-1,4-dihydropyrimidine (tautomeric mixture)
Tautomeric heterogeneity may introduce assay variability absent from the defined 2-oxo form

Quantitative Differentiation from Structural Analogs


Leukemia Cell-Line Selectivity of DP09 vs. DP03

DP09 (ethyl 6-methyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate), the closest published analog to the target compound, was directly compared with DP03 (benzyl 4,4,6-trimethyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate) in human acute myeloid leukemia cell lines NB4 and HL-60. At low concentration (96 h treatment), DP03 significantly reduced NB4 cell viability but not HL-60 viability; DP09 exhibited the inverse selectivity pattern [1][2]. The target compound differs from DP09 by bearing a 4-methylthio instead of a 2-methylthio group and a 2-oxo instead of a 1,4-dihydro configuration, representing a distinct regiochemical isomer.

Cell-line selectivity
Context-dependent
DP09 and DP03 show diametrically opposed selectivity: DP09 targets HL-60 (not NB4); DP03 targets NB4 (not HL-60)
Reported regioisomer-dependent selectivity context
Target compound is 4-methylthio regioisomer; untested in this assay system
Anticancer Leukemia 2-Methylthio-Dihydropyrimidines Cell Viability Structure-Activity Relationship

Analgesic Activity Landscape of 2-Methylthio-1,4-DHPMs

A series of twelve 2-methylthio-1,4-dihydropyrimidine derivatives (IIa–IIl) was evaluated for analgesic activity using the acetic acid-induced writhing test in mice. Compounds showed analgesic inhibition ranging from 42% to 76% at 50 mg/kg oral dose, compared with the standard mefenamic acid [1]. The highest activity (76% inhibition) was achieved with specific 4-aryl substitution, while the lowest (42%) corresponded to different aryl patterns. The target compound—with 4-methylthio and 6-methyl substituents—represents a substitution pattern not evaluated in this study, but the data establish that even within the same 2-methylthio core, analgesic efficacy can vary by approximately 1.8-fold depending solely on peripheral substituents.

Analgesic activity range
Class-level
42%–76% writhing inhibition across twelve 2-methylthio-1,4-DHPM derivatives at 50 mg/kg p.o.
Class-level analgesic response context
4-Methylthio/6-methyl pattern not represented in published series
Analgesic Pain 2-Methylthio-1,4-Dihydropyrimidines Writhing Test SAR

Broad-Spectrum Antibacterial Activity of 2-Methylthio-1,4-DHPMs

2-Methylthio-1,4-dihydropyrimidine derivatives were screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacterial strains. The compounds demonstrated antibacterial activity, consistent with the broader DHPM class which has documented antibacterial, antiviral, and anti-inflammatory properties [1][2]. Antimicrobial activity within the pyrimidine-thioether class is highly structure-dependent; for example, related 2-methylthio-pyrimidine hybrids have shown MIC values as low as 2.5 μg/mL against S. aureus in optimized analogs [3]. The target compound's specific 4-methylthio configuration has not been individually tested in antimicrobial assays.

Antibacterial activity
Class-level
2-Methylthio-DHPM class active against S. aureus, B. subtilis, E. coli, P. vulgaris; optimized analogs reach MIC 2.5 μg/mL
Reported antimicrobial screening context
Target compound untested; 4-methylthio configuration not evaluated in antimicrobial assays
Antibacterial Antimicrobial 2-Methylthio-1,4-Dihydropyrimidines Zone of Inhibition SAR

Tautomerism: 2-Oxo-1,2-Dihydropyrimidine vs. 2-Methylthio Analogs

The target compound exists as a 2-oxo-1,2-dihydropyrimidine, which is a distinct tautomeric state compared to the 2-methylthio-1,4-dihydropyrimidine form of DP09. Published synthetic studies confirm that 1,4-dihydro-2-methylthio-pyrimidine-5-carboxylates and their 1,6-dihydro tautomers coexist as mixtures and exhibit different reactivity profiles toward nucleophiles [1]. The 2-oxo form represents the thermodynamically favored aromatic tautomer, which may confer differential solubility, hydrogen-bonding capacity, and metabolic stability compared to the 1,4-dihydro isomer. For procurement, the 2-oxo configuration ensures a defined tautomeric state—unlike the tautomeric mixtures observed with 2-methylthio-1,4-dihydro species—providing greater chemical reproducibility in assay systems.

Tautomeric state
Context-dependent
Single defined 2-oxo-1,2-dihydropyrimidine tautomer vs. equilibrium mixtures in 2-methylthio-1,4-dihydro analogs
Supports assay reproducibility review
Predicted LogP 0.98; TPSA 72.05 Ų; tautomeric homogeneity may reduce screening variability
Tautomerism Chemical Stability 2-Oxo-1,2-Dihydropyrimidine Reactivity Medicinal Chemistry

Research & Industrial Application Scenarios


Leukemia Anticancer SAR Libraries

Given the demonstrated cell-line selectivity of DP09 (ethyl 6-methyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate) for HL-60 over NB4 cells [1], the target compound—its 4-methylthio/2-oxo regioisomer—is a high-priority analog for expanding the SAR around the 2-methylthio-DP pharmacophore. Procurement for parallel synthesis or focused library generation can systematically probe how repositioning the methylthio group from position 2 to position 4 alters selectivity between AML subtypes (NB4, HL-60, Kasumi-1).

4-Methylthio Substituent in Analgesic DHPMs

Published 2-methylthio-1,4-DHPMs achieve 42%–76% writhing inhibition depending on 4-aryl substitution [2]. The target compound provides a unique entry point to test whether a 4-methylthio (rather than 4-aryl) group retains or improves analgesic efficacy. Procurement enables head-to-head comparison with the published series to define the pharmacophoric contribution of the 4-position thioether.

Antimicrobial Screening Library Expansion

2-Methylthio-DHPMs show broad-spectrum antibacterial activity, with optimized analogs reaching MICs of 2.5 μg/mL against S. aureus [3]. The target compound's untested 4-methylthio/6-methyl/2-oxo configuration addresses a structural gap in existing antimicrobial SAR. Procurement for inclusion in phenotypic screening decks against ESKAPE pathogens or Mycobacterium spp. is a rational strategy for identifying novel chemotypes.

Tautomer-Defined Probe for Target Engagement

Unlike 2-methylthio-1,4-dihydropyrimidines that exist as tautomeric mixtures [4], the target compound's 2-oxo-1,2-dihydropyrimidine core provides a single, defined tautomeric species. This property makes it suitable as a chemical probe for biophysical assays (SPR, ITC, crystallography) where tautomeric heterogeneity would introduce confounding variables. Procurement supports target identification and validation workflows requiring chemically homogeneous tool compounds.

Application
Selection Property
Validation Focus
Acute myeloid leukemia SAR studies
Regiochemical positioning review
Cell-line selectivity endpoint context
Pain-model SAR studies
4-Position substituent review
Analgesic response endpoint context
Antimicrobial screening studies
4-Methylthio configuration review
MIC and strain-panel endpoint context
Biophysical target engagement studies
Tautomeric state verification
Assay reproducibility endpoint context
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